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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Fluoro-6-phenoxybenzaldehyde. As a compound of interest in synthetic chemistry and

drug discovery, understanding its structural features through spectroscopic analysis is

paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition.

Predicted Spectroscopic Data
While direct experimental spectra for 2-Fluoro-6-phenoxybenzaldehyde are not readily

available in public databases, its spectroscopic characteristics can be reliably predicted based

on data from structurally similar compounds, including 2-fluorobenzaldehyde, 2-

phenoxybenzaldehyde, and related substituted aromatic ethers and aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted chemical shifts for 2-Fluoro-6-phenoxybenzaldehyde are

presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Fluoro-6-phenoxybenzaldehyde
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.4 s 1H
Aldehydic proton (-

CHO)

~7.5 - 7.7 m 1H Aromatic proton

~7.2 - 7.4 m 2H Aromatic protons

~7.0 - 7.2 m 3H Aromatic protons

~6.8 - 7.0 m 2H Aromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic

region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Fluoro-6-phenoxybenzaldehyde

Chemical Shift (ppm) Assignment

~189 Aldehydic carbon (C=O)

~160 (d) C-F

~155 C-O (phenoxy)

~135 Quaternary aromatic carbon

~130 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~118 (d) Aromatic CH

~115 (d) Quaternary aromatic carbon

Note: The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling.

Other carbons in close proximity may also exhibit smaller coupling constants.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1346851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted

characteristic vibrational frequencies for 2-Fluoro-6-phenoxybenzaldehyde are summarized

below.

Table 3: Predicted IR Absorption Bands for 2-Fluoro-6-phenoxybenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2850, ~2750 Medium Aldehydic C-H stretch

~1700 Strong Aldehydic C=O stretch

~1600, ~1480 Medium-Strong Aromatic C=C bending

~1250 Strong Aryl C-F stretch

~1220 Strong Aryl-O-Aryl asymmetric stretch

Mass Spectrometry (MS)
Mass spectrometry provides information regarding the molecular weight and fragmentation

pattern of a molecule, aiding in the confirmation of its elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoro-6-phenoxybenzaldehyde

m/z Interpretation

~214 Molecular ion (M⁺)

~213 [M-H]⁺

~185 [M-CHO]⁺

~121 [M-C₆H₅O]⁺

~77 [C₆H₅]⁺
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Experimental Protocols
The following sections describe generalized experimental procedures for obtaining the

spectroscopic data for a solid organic compound such as 2-Fluoro-6-phenoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Fluoro-6-phenoxybenzaldehyde is accurately weighed and

dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean,

dry NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration.

The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of

1-2 seconds.

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and

enhance signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol)

and a background spectrum is recorded.

A small amount of solid 2-Fluoro-6-phenoxybenzaldehyde is placed directly onto the ATR

crystal.

Pressure is applied to ensure good contact between the sample and the crystal.
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Data Acquisition:

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction: A dilute solution of 2-Fluoro-6-phenoxybenzaldehyde in a volatile

solvent (e.g., methanol, dichloromethane) is prepared. The sample can be introduced into

the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for

separation from any impurities.[1]

Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 2-Fluoro-6-phenoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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